10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one
Brand Name: Vulcanchem
CAS No.: 15358-01-7
VCID: VC0100469
InChI: InChI=1S/C21H19NO5/c1-5-27-15-9-12-13(10-14(15)24-2)20(23)19-17-11(6-7-22-19)8-16(25-3)21(26-4)18(12)17/h6-10H,5H2,1-4H3
SMILES: CCOC1=C(C=C2C(=C1)C3=C4C(=CC(=C3OC)OC)C=CN=C4C2=O)OC
Molecular Formula: C21H19NO5
Molecular Weight: 365.4 g/mol

10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one

CAS No.: 15358-01-7

Main Products

VCID: VC0100469

Molecular Formula: C21H19NO5

Molecular Weight: 365.4 g/mol

10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one - 15358-01-7

CAS No. 15358-01-7
Product Name 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one
Molecular Formula C21H19NO5
Molecular Weight 365.4 g/mol
IUPAC Name 4-ethoxy-5,15,16-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one
Standard InChI InChI=1S/C21H19NO5/c1-5-27-15-9-12-13(10-14(15)24-2)20(23)19-17-11(6-7-22-19)8-16(25-3)21(26-4)18(12)17/h6-10H,5H2,1-4H3
Standard InChIKey ANPHOVYHXGXALX-UHFFFAOYSA-N
SMILES CCOC1=C(C=C2C(=C1)C3=C4C(=CC(=C3OC)OC)C=CN=C4C2=O)OC
Canonical SMILES CCOC1=C(C=C2C(=C1)C3=C4C(=CC(=C3OC)OC)C=CN=C4C2=O)OC
Synonyms 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one
PubChem Compound 632551
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator